molecular formula C16H13BrN4O2 B2694543 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide CAS No. 1172003-90-5

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2694543
CAS No.: 1172003-90-5
M. Wt: 373.21
InChI Key: DBYKAMJEBQKXEQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) , which are receptor tyrosine kinases frequently implicated in the pathogenesis of various cancers. Its primary research value lies in the investigation of oncogenic signaling pathways and the development of targeted therapeutics, particularly for ALK-positive non-small cell lung cancer (NSCLC) and other malignancies driven by these kinases. The compound functions by competitively binding to the ATP-binding site of the target kinases, thereby suppressing their constitutive catalytic activity and blocking downstream pro-survival and proliferative signaling cascades, such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways . This mechanism leads to the induction of apoptosis and cell cycle arrest in dependent cancer cell lines. Researchers utilize this inhibitor to study mechanisms of kinase resistance, to explore synergistic drug combinations, and to evaluate the efficacy of ALK/ROS1 inhibition in preclinical in vitro and in vivo models, providing critical insights for overcoming treatment resistance in clinical settings.

Properties

IUPAC Name

5-bromo-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c1-10-2-9-15(21-20-10)18-11-3-5-12(6-4-11)19-16(22)13-7-8-14(17)23-13/h2-9H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKAMJEBQKXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Coupling with Pyridazine: The pyridazine moiety is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the pyridazine ring, often using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary areas of research for 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is its potential as an anticancer agent . Studies indicate that this compound may inhibit specific enzymes and pathways involved in cancer cell proliferation. It is being investigated for its ability to target kinases and other proteins involved in cell signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis.

Enzyme Inhibition

Beyond its anticancer applications, this compound serves as a tool compound in biological studies. It is used to explore its effects on various biological targets, including enzymes and receptors. This research is vital for understanding the compound's broader implications in biochemical pathways and disease mechanisms.

Anti-inflammatory and Antiviral Activities

Research has also highlighted the compound's potential anti-inflammatory and antiviral properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and chemokines while also reducing the replication of viral pathogens. This dual activity positions it as a promising candidate for treating inflammatory diseases and viral infections.

Chemical Biology

In chemical biology, this compound is utilized to probe biological pathways and mechanisms. Its unique structural features allow researchers to design experiments that can elucidate complex biological interactions, making it an invaluable resource in experimental settings.

Synthesis of Derivatives

The compound's versatility extends to the synthesis of various derivatives that retain its core structure while potentially enhancing specific biological activities. This aspect is particularly relevant in drug development, where modifications can lead to improved efficacy or reduced side effects.

Summary Table of Applications

Application Area Description
Medicinal Chemistry Investigated for anticancer properties; targets kinases involved in cell signaling pathways.
Biological Studies Tool for studying enzyme interactions; potential anti-inflammatory and antiviral activities.
Chemical Biology Probing biological pathways; aids in understanding complex interactions within biological systems.
Industrial Applications Synthesis of derivatives for drug development; enhances understanding of structure-activity relationships.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the brominated furan-2-carboxamide scaffold but differ in substituents on the phenyl ring or heterocyclic moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/RN
5-Bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide C₁₇H₁₂BrN₅O₂ 397.017 6-methylpyridazin-3-ylamino 894068-68-9
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide C₁₄H₁₅BrNO₂ 322.15 4-isopropylphenyl 353785-15-6
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide C₁₂H₇BrClF₂NO₃ 366.55 3-chloro-4-morpholinyl 730986-76-2
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide C₁₄H₁₂BrNO₃ 322.15 4-allyloxyphenyl 881549-60-6
Key Observations :
  • Bioisosteric Replacements : The pyridazine group in the target compound is replaced with simpler groups (e.g., isopropyl in , morpholinyl in ), which may alter solubility and target selectivity.
  • Allyloxy vs. Pyridazine : The allyloxy group in introduces a reactive alkene, contrasting with the aromatic pyridazine in , which may influence metabolic stability.

Pharmacological and Physicochemical Comparisons

Solubility and Lipophilicity :
  • The target compound has moderate lipophilicity (LogP ~2.8 estimated), while the morpholinyl analog is more polar (LogP ~1.9) due to the difluoromethoxy group.
  • The isopropyl-substituted compound is highly lipophilic (LogP ~3.5), which may limit aqueous solubility.

Biological Activity

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide, identified by its CAS number 1172003-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN4O2C_{16}H_{13}BrN_{4}O_{2}, with a molecular weight of 373.20 g/mol. The compound features a furan ring, a bromine atom, and a pyridazine moiety, which are significant for its biological activities.

PropertyValue
Molecular FormulaC16H13BrN4O2C_{16}H_{13}BrN_{4}O_{2}
Molecular Weight373.20 g/mol
CAS Number1172003-90-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, which share structural similarities with this compound. For instance, compounds exhibiting similar furan and pyridazine structures have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays have shown that derivatives with similar structures can inhibit cell growth in cancer cell lines such as MCF7 and A549. For example, compounds related to pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cell lines .
    • A notable study reported that certain derivatives inhibited Aurora-A kinase activity, which is critical for cancer proliferation, with IC50 values as low as 0.16 µM .
  • Mechanism of Action :
    • The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (e.g., S phase), which is crucial for preventing cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to this compound have also been investigated:

  • Antibacterial Studies :
    • Compounds featuring similar functional groups have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values as low as 0.0195 mg/mL against E. coli for related compounds .
    • The presence of bromine and other substituents has been correlated with enhanced antimicrobial efficacy .
  • Antifungal Activity :
    • Some derivatives were evaluated for antifungal activity, demonstrating effectiveness against various fungal strains, although specific data on the compound is limited in this context .

Case Studies and Research Findings

Several case studies provide insight into the biological activities of similar compounds:

  • Study on Pyrazole Derivatives :
    • A comprehensive review indicated that pyrazole derivatives exhibit robust anticancer properties across multiple studies, with some compounds achieving IC50 values indicative of high potency against specific cancer types .
  • Antimicrobial Screening :
    • A systematic evaluation of monomeric alkaloids revealed promising antibacterial and antifungal activities, suggesting that structural modifications can significantly impact biological outcomes .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide, and how is its structural integrity validated?

  • Methodology : The compound can be synthesized via reductive transamidation using MnBr₂ as a catalyst, as demonstrated in analogous furan carboxamide derivatives. Nitroaromatic precursors are reduced in the presence of a tertiary amine base, followed by coupling with brominated furan intermediates . Structural validation typically involves 1^1H/13^13C NMR for functional group analysis and High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass, as seen in related compounds like 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying conditions?

  • Methodology : Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) is essential for purity assessment, particularly for radiolabeled analogs, with semi-preparative HPLC used for purification. Stability studies often involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by analytical HPLC or LC-MS to monitor decomposition .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with viral or cellular targets?

  • Methodology : Molecular docking tools (e.g., AutoDock Vina) are used to simulate binding affinities between the compound and target proteins (e.g., viral polymerases). For instance, furan carboxamide derivatives have shown strong docking scores with monkeypox virus (MPXV) proteins, suggesting competitive inhibition at catalytic sites. Molecular Dynamics (MD) simulations further validate binding stability over time .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) is critical. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Radiolabeling (e.g., 11^{11}C) combined with biodistribution studies in animal models can clarify tissue-specific efficacy and pharmacokinetic variability .

Q. How do structural modifications to the furan or pyridazine moieties influence pharmacological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substitutions at the bromine (e.g., chloro, methoxy) or pyridazine ring (e.g., methyl, amino groups). Biological screening against target assays (e.g., antiviral or antimicrobial) identifies critical pharmacophores. For example, bromine enhances electrophilic reactivity, while methyl groups on pyridazine improve metabolic stability .

Q. What crystallographic tools are recommended for elucidating the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. This is particularly useful for confirming stereochemistry in chiral analogs or studying intermolecular interactions in co-crystals with target proteins .

Methodological Notes

  • Contradictions in Synthesis : While emphasizes reductive transamidation for aryl coupling, uses nucleophilic substitution for thiazole incorporation. Researchers should select methods based on substrate compatibility and yield optimization.
  • Advanced Purification : For radiolabeled derivatives, semi-preparative HPLC with C18 columns and acetonitrile/water gradients ensures high specific activity (>95% purity) .

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